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‘ Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-6-carboxylate

Cat. No.: B1398757

[ Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-chloroquinazoline-6-carboxylate, a
heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of published

experimental spectra for this specific molecule, this document leverages extensive expertise in spectroscopic interpretation and data from closely

related analogs to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who
require a detailed understanding of this compound's structural features for identification, characterization, and further application.

Molecular Structure and Physicochemical Properties

Methyl 2-chloroquinazoline-6-carboxylate (CAS: 1036755-96-0) possesses a rigid quinazoline core, functionalized with a chlorine atom at the 2-
position and a methyl carboxylate group at the 6-position. These features are pivotal in defining its chemical reactivity and spectroscopic behavior.

Property Value Source

Molecular Formula C10H7CIN202 --INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 222.63 g/mol --INVALID-LINK--[1]

IUPAC Name methyl 2-chloroquinazoline-6-carboxylate --INVALID-LINK--[1]

digraph "Methyl 2 chloroquinazoline 6 carboxylate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000,

node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

//
N1
c2
N3
ca

Atom nodes

[label="N", pos="0.5,1.2!"];
[label="C", pos="1.5,1.2!"];
[label="N", p0s="2.0,0.0!'"];
[label="C", pos="1.0,-0.8!"];

C4a [label="C", pos="-0.2,0.0!"];

C5
C6
c7
c8

[label="C", pos="-1.5,-0.8!"1;
[label="C", pos="-2.5,0.0!"];
[label="C", pos="-2.0,1.2!"];
[label="C", pos="-0.8,1.2!"];

C8a [label="C", pos="-0.2,0.0!"1; // Same as C4a

//
ctl

Substituent atoms
[label="Cl", pos="2.5,2.2!"];

C ester [label="C", pos="-3.8,0.0!"];
0 double [label="0", pos="-4.5,-0.8!"];

start=1234];
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0 single [label="0", pos="-4.5,0.8!"];
CH3 ester [label="CHs", pos="-5.8,0.8!"];
H5[label="H", pos="-1.8,-1.6!"1;

H7 [label="H", pos="-2.8,1.8!"1;

H8 [label="H", pos="-0.5,2.0!"1;

// Bonds

N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- Cda;
C4a -- NI1;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- NI1;

C4 -- H5[style=invis];
C7 -- H7 [style=invis];
C8 -- H8 [style=invis];
c2 -- CL;

C6 -- C ester;

C ester -- 0 _double;

C ester -- 0 single;

0 single -- CH3 ester;

// Aromatic representation

node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.1, height=0.1, label=""];
pl [pos="-0.8,0.4!"];

p2 [pos="-1.8,0.4!"];

p3 [pos="-1.3,-0.4!"1;

}

Caption: Molecular Structure of Methyl 2-chloroquinazoline-6-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted *H and 13C NMR spectra for Methyl
2-chloroquinazoline-6-carboxylate. These predictions are based on established chemical shift theory and comparison with structurally similar
quinazoline derivatives.

Predicted *H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in the aromatic and aliphatic regions, corresponding to the quinazoline ring protons and
the methyl ester protons, respectively.
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Chemical Shift (5, ppm) Multiplicity

Integration

Assighment

Rationale

~8.8-9.0 d

1H H-5

The deshielding effect of the
nearby nitrogen atom (N-4)
and the carbonyl group of
the ester is expected to shift
this proton significantly
downfield.

~8.2-8.4 dd

1H H-7

This proton is ortho to the
electron-withdrawing
carboxylate group, leading
to a downfield shift. It will
appear as a doublet of
doublets due to coupling
with H-5 and H-8.

~7.8-8.0 d

1H H-8

This proton is adjacent to a
nitrogen atom and is part of
the heterocyclic ring,
resulting in a downfield
chemical shift.

3H -OCHs

The methyl protons of the
ester group are expected to
appear as a singlet in the
typical range for such
functional groups.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide insights into

the carbon framework of the molecule.

Chemical Shift (6, ppm) Assignment Rationale
The carbonyl carbon of the ester group is
~165 - 168 C=0 (ester) T . . .
expected in this characteristic downfield region.[3]
The carbon atom bonded to the electronegative
~158 - 162 C-2 chlorine and two nitrogen atoms will be
significantly deshielded.
This carbon is part of a C=N bond within the
~152 - 155 C-4 o o . .
heterocyclic ring, placing it in the downfield region.
~148 - 150 C-8a A quaternary carbon at the fusion of the two rings.
~135-138 Cc-7 Aromatic CH carbon.
~128 - 132 C-5 Aromatic CH carbon.
~125-128 C-6 The carbon attached to the carboxylate group.
~122 - 125 C-4a Quaternary carbon at the ring junction.
~118 - 122 C-8 Aromatic CH carbon.
~52 - 55 -OCHs The methyl carbon of the ester group.

Mass Spectrometry (MS)
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Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For Methyl 2-
chloroquinazoline-6-carboxylate, electron ionization (El) would likely be employed.

Molecular lon and Isotopic Pattern

The molecular ion peak (M*) is expected at an m/z of 222. Due to the natural abundance of chlorine isotopes (3°Cl and 3’Cl in an approximate 3:1
ratio), a characteristic M+2 peak will be observed at m/z 224 with an intensity of about one-third of the molecular ion peak.[4]

lon m/z (for 35Cl) m/z (for *’Cl) Predicted Relative Abundance

M+ 222 224 ~3:1

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the ester group
functionalities and the chlorine atom.

(M]*
m/z = 222/224
- OCHs + COOCHs
\

[M - OCHs]* [M - COOCHs]* M -CI]*
m/z =191/193 m/z = 163/165 m/z = 187

- CO

\

[M - OCHs - COJ*
m/z = 163/165

-Cl

Starting Materials Cyclization Reaction Chlorination Esterification Purification Spectroscopic

(e.g., Substituted Anthranilic Acid) (e.g., with a suitable reagent) (e.g., POCls) (if necessary) (e.g., Chromatography) Characterization

Click to download full resolution via product page

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, Hastt

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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